molecular formula C10H13N3 B12830649 1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile

1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile

Cat. No.: B12830649
M. Wt: 175.23 g/mol
InChI Key: BTIRFCLWBVOOOF-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile is a heterocyclic compound featuring a cyclohexane ring substituted with a nitrile group and a 1H-imidazol-4-yl moiety. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H13N3/c11-7-10(4-2-1-3-5-10)9-6-12-8-13-9/h6,8H,1-5H2,(H,12,13)

InChI Key

BTIRFCLWBVOOOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CN=CN2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile has a wide range of applications in scientific research:

Biological Activity

1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarbonitrile derivatives with imidazole. The structural elucidation is confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its antitumor properties and inhibition of glycine transporters.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor activity. For instance, a related cyclohexane derivative demonstrated an IC50 value of 3.25 μM against the MCF-7 breast cancer cell line, outperforming doxorubicin (IC50 = 6.77 μM) in terms of potency .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (μM)
This compoundMCF-73.25
DoxorubicinMCF-76.77
Compound 5iHepG211.5
Compound 5iA5496.95
Compound 5iCaco-28.98

These findings suggest a promising therapeutic potential for this class of compounds in cancer treatment.

Glycine Transporter Inhibition

Additionally, studies have shown that compounds similar to this compound can act as inhibitors of Glycine Transporter-1 (GlyT-1). GlyT-1 plays a crucial role in regulating glycine levels in the central nervous system, which is vital for various neurological functions . The inhibition of this transporter can lead to increased glycine availability, potentially enhancing inhibitory neurotransmission.

Case Study: GlyT-1 Inhibition
A recent study reported that a related compound exhibited an IC50 value of 67.5 nM for GlyT-1 inhibition while showing selectivity over GlyT-2 (IC50 > 75 µM). This selectivity is critical for minimizing side effects and enhancing therapeutic efficacy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Cell Cycle Arrest : Compounds exhibiting antitumor activity often induce apoptosis and cell cycle arrest in cancer cells.
  • Neurotransmitter Modulation : As a GlyT-1 inhibitor, it may enhance inhibitory signaling pathways in the brain, contributing to its potential use in treating CNS disorders.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the cyclohexanecarbonitrile scaffold significantly influence physical properties, reactivity, and applications. Key analogues and their characteristics are summarized below:

Table 1: Comparative Properties of Cyclohexanecarbonitrile Derivatives
Compound Name Substituent Melting Point (°C) Yield (%) Key Applications/Properties References
1-(1H-Imidazol-4-yl)cyclohexanecarbonitrile 1H-Imidazol-4-yl Not reported Not given Biological targeting, drug design
1-(4-Aminophenyl)cyclohexanecarbonitrile 4-Aminophenyl Not reported Not given Cancer research, dye intermediates
1-(Phenylamino)cyclohexanecarbonitrile (1d) Phenylamino 74–76 75 Synthetic intermediate
1-(4-Morpholinyl)cyclohexanecarbonitrile oxalate 4-Morpholinyl Not reported Not given Pharmaceutical intermediates
1-(3-Aminophenyl)cyclohexanecarbonitrile 3-Aminophenyl Not reported Not given Safety profile studied (GHS)

Key Observations :

  • Imidazole vs. Aromatic Amines: The imidazole substituent enhances hydrogen-bonding capacity (C–H⋯N and N–H⋯N interactions) compared to phenylamino or morpholinyl groups. This property is critical in crystal packing and biological target binding .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitrile) and electron-donating groups (e.g., methoxy in 1f) alter reactivity. For instance, 1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile (1f) exhibits a higher yield (84.5%) than its methyl-substituted analogue (1e, 75%), likely due to improved solubility from the methoxy group .

Structural and Crystallographic Comparisons

  • Crystal Packing : Imidazole-containing compounds, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, form triclinic crystals (space group P-1) with significant dihedral angles (~56°) between aromatic planes. Weak interactions (C–H⋯X, π–π stacking) dominate packing, ensuring structural robustness despite low bond strengths .
  • Comparison with Thiazole Analogues : 1,3-Thiazole-4-carbonitrile () shares nitrile functionality but replaces imidazole with a sulfur-containing thiazole ring. This substitution reduces hydrogen-bonding capacity but introduces sulfur-mediated interactions (e.g., C–H⋯S), altering solubility and crystallinity .

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